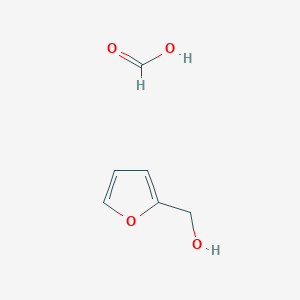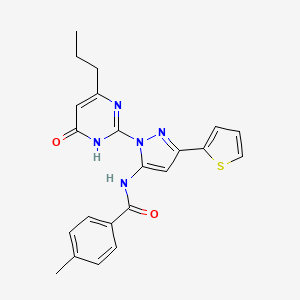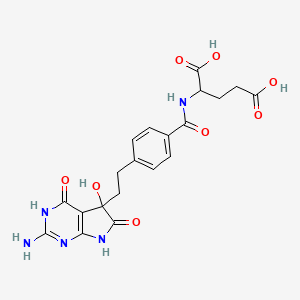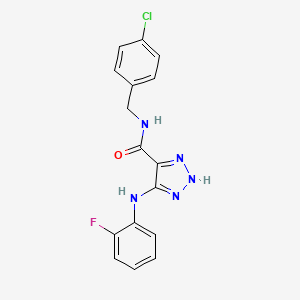
Formic acid;furan-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;furan-2-ylmethanol is a compound that combines formic acid, the simplest carboxylic acid, with furan-2-ylmethanol, a derivative of furan.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;furan-2-ylmethanol can be achieved through the catalytic reduction of furfural. One common method involves the use of formic acid as a catalyst in the dehydration of fructose to produce 5-hydroxymethylfurfural (HMF), which is then hydrogenated to form furan-2-ylmethanol . The reaction conditions typically involve temperatures around 150°C and the use of solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of furfural using metal catalysts such as palladium or platinum. This process is carried out under high pressure and temperature to achieve high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid;furan-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., sodium borohydride) .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid, tetrahydrofuran-2-ylmethanol, and various substituted derivatives of furan-2-ylmethanol .
Applications De Recherche Scientifique
Formic acid;furan-2-ylmethanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of formic acid;furan-2-ylmethanol involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo metabolic transformations to produce reactive intermediates that interact with cellular components . These interactions can lead to the inhibition of enzyme activity, disruption of cellular membranes, and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Formic acid;furan-2-ylmethanol can be compared with other similar compounds, such as furfural, 5-hydroxymethylfurfural (HMF), and 2,5-furandicarboxylic acid (FDCA) .
5-Hydroxymethylfurfural (HMF): HMF is a precursor to this compound and shares similar chemical properties, but the latter has a broader range of applications due to its additional hydroxyl group.
2,5-Furandicarboxylic Acid (FDCA): FDCA is another furan derivative with applications in polymer production, but this compound is more commonly used in the synthesis of fine chemicals and pharmaceuticals.
Propriétés
Formule moléculaire |
C6H8O4 |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
formic acid;furan-2-ylmethanol |
InChI |
InChI=1S/C5H6O2.CH2O2/c6-4-5-2-1-3-7-5;2-1-3/h1-3,6H,4H2;1H,(H,2,3) |
Clé InChI |
VHWCWWSWEKNEEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-hydroxy-5-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14100291.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100298.png)


![2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14100311.png)
![N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14100322.png)


![ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate](/img/structure/B14100354.png)
![8-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14100359.png)
![4-hydroxy-5-methoxy-N-[4-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B14100364.png)
![1-(3-Hydroxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100365.png)
![2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14100377.png)
![1-(3-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100378.png)
